molecular formula C12H16ClN B3383035 2-[(3-Chlorophenyl)methyl]piperidine CAS No. 383128-23-2

2-[(3-Chlorophenyl)methyl]piperidine

Cat. No.: B3383035
CAS No.: 383128-23-2
M. Wt: 209.71 g/mol
InChI Key: PDSYSGSATYWYTH-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]piperidine is a chemical compound built on a piperidine scaffold bearing a 3-chlorobenzyl substituent. Piperidine rings are a fundamental structural motif in medicinal chemistry and drug discovery, valued for their ability to contribute to favorable pharmacokinetic properties and biological activity. [1] While specific biological data for 2-[(3-Chlorophenyl)methyl]piperidine is limited, its structure is closely related to other pharmacologically active piperidine derivatives. Compounds featuring piperidine rings substituted with chlorophenyl groups have been extensively studied and demonstrate a range of significant biological activities. Notably, such structures have been investigated as potent antiviral agents, with some showing promise against targets like HIV-1 reverse transcriptase. [2] Furthermore, the piperidine core is a key feature in known therapeutic agents, such as the renin inhibitor VTP-27999, highlighting the importance of this chemotype in developing treatments for various conditions. [3] This compound serves as a versatile building block for organic synthesis and medicinal chemistry research. It provides a core scaffold for the design and development of new molecular entities, the exploration of structure-activity relationships (SAR), and the creation of compound libraries for biological screening. Safety Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSYSGSATYWYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

literature review of 3-chlorobenzyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chlorobenzyl Piperidine Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from antipsychotics and analgesics to anticancer and antiviral agents.[1][2][3] The prevalence of this scaffold is attributed to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional space, enabling precise interactions with biological targets.[4][5]

This guide focuses on a specific, yet highly valuable, subclass: 3-chlorobenzyl piperidine derivatives . The incorporation of a 3-chlorobenzyl group onto the piperidine nitrogen introduces a combination of lipophilicity and metabolic stability, often enhancing the compound's ability to cross the blood-brain barrier and modulating its interaction with target proteins.[6] This substitution pattern has proven particularly fruitful in the development of ligands for central nervous system (CNS) targets, including dopamine and serotonin receptors.

As a comprehensive resource for researchers, scientists, and drug development professionals, this document provides a detailed exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of 3-chlorobenzyl piperidine derivatives. We will delve into the causality behind experimental designs, present detailed protocols, and analyze the molecular interactions that govern the biological effects of these potent compounds.

Synthetic Strategies: The N-Alkylation Approach

The most direct and widely employed method for synthesizing N-substituted piperidine derivatives is the nucleophilic substitution (SN2) reaction, commonly known as N-alkylation. This strategy involves the reaction of a piperidine derivative (the nucleophile) with an appropriate benzyl halide (the electrophile).

The choice of reagents and conditions is critical for ensuring a high-yield, clean reaction. A strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride, is often used to deprotonate the secondary amine of the piperidine ring. This deprotonation significantly increases the nucleophilicity of the nitrogen atom, driving the reaction forward. The reaction is typically conducted in a polar aprotic solvent, like dimethylformamide (DMF) or acetonitrile (MeCN), which can solvate the cation of the base while not interfering with the nucleophile.

Experimental Protocol: Synthesis of 1-(3-Chlorobenzyl)piperidine

This protocol describes a representative N-alkylation reaction to synthesize a foundational 3-chlorobenzyl piperidine derivative.

Materials:

  • Piperidine

  • 3-Chlorobenzyl bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low. Stir the resulting mixture at this temperature for 30 minutes. The formation of the potassium piperidide salt creates a potent nucleophile.

  • Alkylation: Add 3-chlorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic, and slow addition is crucial to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-chlorobenzyl)piperidine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Workflow Piperidine Piperidine Deprotonation Deprotonation of Piperidine Piperidine->Deprotonation ChlorobenzylBromide 3-Chlorobenzyl Bromide Alkylation N-Alkylation (SN2 Reaction) ChlorobenzylBromide->Alkylation Base Potassium tert-butoxide (t-BuOK) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Temp 0°C to RT Deprotonation->Alkylation Forms potent nucleophile Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure 1-(3-Chlorobenzyl)piperidine Purification->FinalProduct G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits Ligand D4 Agonist (e.g., Piperidine Derivative) Ligand->D4R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response Phosphorylates Targets

Inhibitory signaling pathway of the Gαi/o-coupled Dopamine D4 receptor.
Serotonin Transporter (SERT) Ligands

Derivatives of 3-benzyl piperidine have also been investigated as high-affinity ligands for the serotonin transporter (SERT). [7][8]SERT is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of the neurotransmitter, enhancing serotonergic signaling. Studies have shown that certain 3-[(aryl)(benzyloxy)methyl]piperidine derivatives can exhibit inhibition constants (Ki) for SERT in the low nanomolar range, comparable to the potency of established antidepressants like fluoxetine. [7]

Acetylcholinesterase (AChE) Inhibitors

The piperidine scaffold is a core component of donepezil, a leading treatment for Alzheimer's disease. [2]This has inspired research into other piperidine derivatives, including those with chlorophenyl moieties, as inhibitors of acetylcholinesterase (AChE). [9][10]By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, helping to alleviate the cognitive symptoms of Alzheimer's. The versatility of the piperidine core allows for the design of molecules that can interact with both the catalytic and peripheral anionic sites of the AChE enzyme. [11]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. SAR studies on 3-chlorobenzyl piperidine derivatives have provided critical insights for optimizing potency, selectivity, and pharmacokinetic profiles.

Region of ModificationModification ExampleImpact on Biological ActivityReference(s)
Piperidine N-Substituent Extending a benzyl to a phenethyl group.Can dramatically increase potency for certain targets by accessing deeper hydrophobic pockets.[12][13]
Varying the position of the chloro substituent (e.g., 2-Cl, 3-Cl, 4-Cl).Modulates electronic properties and steric fit within the binding pocket, significantly affecting affinity and selectivity.[12][10]
Piperidine Ring Substitution Introducing substituents at the 3- or 4-position of the piperidine ring.Creates chiral centers and provides additional points of interaction (e.g., H-bonding, hydrophobic) that can enhance affinity and selectivity.[12][7]
Conformationally constraining the piperidine ring.Can lock the molecule into a bioactive conformation, improving affinity for the target receptor.[12]
Aromatic Heterocycle (if present) Replacing a pyrazole with an isoxazole or pyrimidine.Can improve binding affinity and selectivity by altering H-bonding patterns and steric interactions.[12]
Alkylation of the attached heterocycle.Can be used to fine-tune selectivity, for instance, by increasing selectivity for D4 over D2 receptors.[12]

Applications and Future Perspectives

The diverse pharmacology of 3-chlorobenzyl piperidine derivatives positions them as promising candidates for a range of therapeutic areas.

  • Current Applications: The primary focus has been on CNS disorders, including schizophrenia, depression, and neurodegenerative diseases like Alzheimer's. [14][15]The recent exploration of these compounds as anticancer agents for glioblastoma opens a new and important therapeutic avenue. [16]* Challenges and Opportunities: A key challenge in developing CNS-active drugs is achieving high selectivity for the desired receptor subtype to minimize off-target effects. For example, selectivity for the D4 receptor over the D2 and D3 subtypes is crucial for developing safer antipsychotics. [12][17]Future research will likely focus on fine-tuning this selectivity.

  • Future Directions: The development of multi-target-directed ligands (MTDLs) , where a single molecule is designed to interact with multiple targets involved in a disease pathway, is a promising strategy. [11][18]A 3-chlorobenzyl piperidine derivative could potentially be engineered to inhibit both AChE and BChE for Alzheimer's disease or to antagonize D4 receptors while also blocking the serotonin transporter for complex psychiatric disorders. Continued exploration of this versatile scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Crystal structure of 1-(2-chlorobenzyl)-3-methyl-2,6-diphenylpiperidine. (n.d.).
  • 3-(4-Chlorobenzyl)
  • Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry.
  • Krasavin, M., et al. (n.d.).
  • Di Mola, A., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology.
  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. (n.d.). BenchChem.
  • General strategy for the synthesis of piperidine derivatives. (n.d.).
  • Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules.
  • Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry.
  • Lacivita, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • de Paula, H. M. C., et al. (n.d.). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
  • Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. (n.d.). BenchChem.
  • Structure activity relationship of piperidine derivatives. (n.d.).
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).
  • Sharma, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.
  • Krasavin, M., et al. (2023).
  • Structure Activity Rel
  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences.
  • Ciano, A., et al. (2025).
  • Di Mola, A., et al. (2007). 3‐[(aryl)(4‐fluorobenzyloxy)methyl]piperidine derivatives: high‐affinity ligands for the serotonin transporter. Semantic Scholar.
  • A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegener
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Newman, A. H., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. ACS Chemical Neuroscience.

Sources

Technical Guide: Metabolic Stability Profiling of 2-[(3-Chlorophenyl)methyl]piperidine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental framework for assessing the metabolic stability of 2-[(3-Chlorophenyl)methyl]piperidine (also known as 2-DPMP or Desoxypipradrol ) using Human Liver Microsomes (HLM).

2-DPMP is a highly lipophilic norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its structural profile—specifically the steric bulk of the diphenylmethyl moiety and the absence of labile polar functional groups—confers exceptional metabolic resistance. This guide addresses the specific challenges of measuring low intrinsic clearance (


)  compounds, providing a rigorous protocol to generate reproducible pharmacokinetic (PK) data.

Chemical Profile & In Silico Prediction

Before initiating wet-lab protocols, researchers must understand the physicochemical properties driving the metabolic behavior of 2-DPMP.

ParameterValue / CharacteristicImpact on HLM Assay
IUPAC Name 2-(diphenylmethyl)piperidineSteric hindrance at the oxidation site.
LogP ~4.6 (High Lipophilicity)High non-specific binding to microsomes (

).[2]
pKa ~9.5 (Basic)Lysosomal trapping risk (in hepatocytes); cationic at pH 7.4.
Metabolic Liability LowRequires extended incubation times or high protein conc.
Key Enzymes CYP2D6, CYP3A4Polymorphism may affect inter-donor variability.[2]

Scientist’s Insight: The high lipophilicity (LogP > 4) warns us immediately that non-specific binding will be a critical variable.[2] In standard calculations, assuming the fraction unbound in microsomes (


) is 1.0 will lead to a gross underestimation of intrinsic clearance.[2]

Experimental Workflow (HLM Incubation)

Materials & Reagents[2]
  • Test Compound: 2-DPMP (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (Isocitrate dehydrogenase, Isocitrate, NADP+, MgCl2) or solid NADPH.[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Warfarin or Tolbutamide).[2]

Step-by-Step Protocol (Substrate Depletion Method)

This protocol is optimized for low-clearance compounds like 2-DPMP.

  • Preparation: Thaw HLM on ice. Dilute to 1.0 mg/mL in phosphate buffer (higher protein concentration is recommended for stable compounds to increase metabolite signal).

  • Pre-incubation: Aliquot 198 µL of HLM suspension into 96-well plates. Spike with 2 µL of 2-DPMP (100 µM intermediate) to achieve 1 µM final concentration .

    • Note: Keep DMSO < 0.1% to avoid CYP inhibition.[2]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of 10 mM NADPH to initiate the reaction.

  • Sampling (Time Course): Due to expected stability, use an extended time course:

    • Timepoints: 0, 15, 30, 60, 90, and 120 minutes.[2]

  • Termination: At each timepoint, transfer 50 µL of incubate into 150 µL of ice-cold Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated protein. Transfer supernatant for LC-MS/MS analysis.

Visualization: Experimental Workflow

HLM_Workflow Start Compound Stock (2-DPMP) Mix Master Mix Prep (HLM + Buffer) Start->Mix Spike to 1µM Incubate Incubation (37°C, 0-120 min) Mix->Incubate + NADPH Quench Quench (ACN + IS) Incubate->Quench Timepoints Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Analysis LC-MS/MS Quantification Centrifuge->Analysis Supernatant

Caption: Figure 1. Optimized HLM incubation workflow for metabolic stability assessment.

Metabolic Pathway Analysis

While 2-DPMP is resistant to cleavage, it undergoes slow Phase I oxidation. Based on the piperidine scaffold and forensic toxicology data (Meyer et al.), the primary pathways are:

  • Hydroxylation (Aromatic): Occurs on the phenyl rings (para- or meta-position). Mediated largely by CYP2D6.

  • Hydroxylation (Aliphatic): Occurs on the piperidine ring.

  • N-Oxidation: Minor pathway on the tertiary amine.

Visualization: Metabolic Fate

Metabolic_Pathway Parent 2-DPMP (Parent) CYP2D6 CYP2D6 (Major) Parent->CYP2D6 CYP3A4 CYP3A4 (Minor) Parent->CYP3A4 OH_Phenyl p-Hydroxy-2-DPMP (Aromatic Oxidation) CYP2D6->OH_Phenyl Preferred OH_Pip Piperidine-OH-2-DPMP (Aliphatic Oxidation) CYP3A4->OH_Pip N_Ox 2-DPMP N-oxide CYP3A4->N_Ox

Caption: Figure 2. Predicted Phase I metabolic pathways for 2-DPMP mediated by Cytochrome P450 enzymes.

Data Analysis & Calculations

Determination of In Vitro Half-Life ( )

Plot the natural logarithm (


) of the remaining parent compound (% remaining) against time. The slope (

) of the linear regression is the elimination rate constant.[2]


Calculation of Intrinsic Clearance ( )

For HLM assays, intrinsic clearance is calculated as:


[2]
Correction for Microsomal Binding ( )

Critical Step: Due to the high LogP of 2-DPMP, you must correct for non-specific binding to microsomes. Use the Hallifax-Houston equation or experimental equilibrium dialysis data to determine


.

[2]

Without this correction, the clearance of 2-DPMP will be significantly underestimated.

Quality Control & Troubleshooting

To ensure data integrity (E-E-A-T), the following controls must be included:

Control TypeCompoundExpected ResultPurpose
High Clearance Testosterone / Verapamil

min
Validates CYP activity.
Low Clearance Warfarin

min
Validates stability measurement.[2]
No NADPH 2-DPMP (Test)100% RecoveryRules out chemical instability/hydrolysis.
0 min Sample 2-DPMP (Test)100% ReferenceEstablishes baseline signal.

Troubleshooting Low Turnover: If 2-DPMP shows <10% depletion after 120 minutes:

  • Increase Protein: Scale HLM concentration to 2.0 mg/mL (monitor linear range).

  • Switch System: Move to Cryopreserved Human Hepatocytes . Hepatocytes contain cytosolic enzymes and transporters, offering a more complete picture for ultra-stable compounds.[2]

References

  • Meyer, M. R., et al. (2012).[2] Studies on the metabolism of the designer drug 2-desoxypipradrol (2-DPMP) in human liver microsomes and urine using GC-MS and LC-MS/MS. Drug Testing and Analysis. [Link]

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4] [Link][2]

  • Hallifax, D., & Houston, J. B. (2006).[2] Binding of drugs to hepatic microsomes: Comment and assessment of current prediction methodology. Drug Metabolism and Disposition.[3][4] [Link]

  • Corkery, J. M., et al. (2012).[2][5][6][7] 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[7] [Link]

Sources

Methodological & Application

Application Note: Preparation of 2-[(3-Chlorophenyl)methyl]piperidine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research professionals. It prioritizes mechanistic insight, critical control points, and self-validating protocols over generic recipe steps.

Abstract & Scope

This guide details the synthesis of 2-[(3-Chlorophenyl)methyl]piperidine hydrochloride , a structural analog of the psychoactive piperidines (e.g., methylphenidate, pipradrol).[1][2] Unlike its diphenyl counterpart (Desoxypipradrol), this molecule features a single 3-chlorobenzyl substitution at the piperidine 2-position.[1]

The protocol addresses the primary synthetic challenge: chemoselective reduction . The conversion of the pyridine precursor to the piperidine ring must be achieved without hydrogenolysis of the labile meta-chlorine substituent. We utilize a Styryl Condensation route followed by a Platinum-mediated hydrogenation , offering a more atom-economical approach than traditional Grignard pathways.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Picoline Activation" strategy. Rather than using expensive cross-coupling reagents (e.g., Suzuki/Negishi), we exploit the acidity of the


-methyl protons in 2-picoline.[1]
Strategic Disconnection
  • Target: 2-[(3-Chlorophenyl)methyl]piperidine.[1]

  • Precursor: 2-[(E)-2-(3-chlorophenyl)ethenyl]pyridine (The "Styryl" intermediate).[1]

  • Starting Materials: 2-Methylpyridine (2-Picoline) and 3-Chlorobenzaldehyde.[1]

Reaction Logic Flow (Graphviz)

Synthesis_Pathway SM1 2-Picoline (2-Methylpyridine) Reagent1 Ac2O, Reflux (Perkin-like) SM1->Reagent1 SM2 3-Chlorobenzaldehyde SM2->Reagent1 Inter Intermediate: 2-(3-Chlorostyryl)pyridine Reagent1->Inter Condensation (-H2O) Cat H2 (50 psi), PtO2 AcOH (Solvent) Inter->Cat Reduction Product_Base Free Base: 2-(3-Chlorobenzyl)piperidine Cat->Product_Base Sat. Pyridine Ring Sat. Alkene Salt_Step HCl (g) in Et2O Product_Base->Salt_Step Final Target Salt: 2-[(3-Cl-phenyl)methyl]piperidine HCl Salt_Step->Final Precipitation

Caption: Figure 1. Linear synthesis workflow utilizing the acidity of 2-picoline for condensation followed by exhaustive hydrogenation.[1]

Experimental Protocols

Phase 1: Synthesis of 2-(3-Chlorostyryl)pyridine

This step utilizes a modified Perkin condensation.[1] Acetic anhydride serves as both the solvent and the dehydrating agent to drive the equilibrium forward.

Reagents:

  • 2-Methylpyridine (2-Picoline): 100 mmol (9.3 g)[1]

  • 3-Chlorobenzaldehyde: 100 mmol (14.0 g)[1]

  • Acetic Anhydride: 25 mL (Excess)

  • Catalyst: Anhydrous Zinc Chloride (ZnCl2) - 0.5 g (Optional, accelerates rate)[1][2]

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-picoline and 3-chlorobenzaldehyde. Add acetic anhydride. If using ZnCl2, add it last.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 16–24 hours.

    • Checkpoint: The solution will darken to a deep brown/red. TLC (20% EtOAc/Hexane) should show the disappearance of the aldehyde.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 200 mL of ice-cold water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

    • Basify the solution to pH ~10 using 20% NaOH solution. The product will precipitate or oil out.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Target: Off-white to pale yellow solid.[1]

Phase 2: Catalytic Hydrogenation (The Critical Step)

Scientific Rationale: Reducing the pyridine ring requires significant energy (aromatic stabilization).[2] However, standard conditions (Pd/C at high temp) often cause dehalogenation (stripping the Chlorine).[2] We use Adams' Catalyst (PtO2) in acidic media, which facilitates pyridine reduction at lower temperatures, preserving the aryl chloride.[2]

Reagents:

  • 2-(3-Chlorostyryl)pyridine: 10 mmol (2.15 g)[1]

  • Platinum(IV) Oxide (PtO2): 0.1 g (5 wt% loading)[1]

  • Solvent: Glacial Acetic Acid (20 mL)

  • Hydrogen Gas (H2): 50–60 psi (Parr Shaker or Autoclave)

Protocol:

  • Safety: Purge the vessel with Nitrogen (N2) before introducing Hydrogen to prevent ignition.

  • Loading: Dissolve the styryl intermediate in Glacial Acetic Acid. Add the PtO2 catalyst carefully.

  • Hydrogenation: Pressurize to 50 psi H2. Agitate at Room Temperature (20–25°C) .

    • Critical Control: Do NOT heat. Heating >40°C significantly increases the risk of dechlorination.

  • Monitoring: Monitor H2 uptake. The reaction typically consumes 4 equivalents of H2 (1 for alkene, 3 for pyridine).[2] Reaction time: 6–12 hours.

  • Workup:

    • Filter the catalyst through a Celite pad (Caution: Pt residues can be pyrophoric; keep wet).[3]

    • Concentrate the acetic acid filtrate under reduced pressure.

    • Dilute residue with water, cool to 0°C, and basify with 50% NaOH (keep T < 20°C) to liberate the free amine.[2]

    • Extract with Diethyl Ether (3 x 30 mL). Dry over MgSO4.

Phase 3: Hydrochloride Salt Formation

Protocol:

  • Dissolve the free base oil in dry Diethyl Ether (20 mL).

  • Cool to 0°C in an ice bath.

  • Slowly bubble dry HCl gas through the solution OR add 2M HCl in Ether dropwise.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.[2]

Analytical Validation (Self-Validating Data)[1]

To ensure the protocol was successful, compare your results against these expected parameters.

ParameterExpected ResultDiagnostic Significance
Physical State White crystalline solidIndicates high purity; yellowing suggests oxidation.[1]
Melting Point 205–215°C (Decomp)Typical range for benzylpiperidine HCl salts.
1H NMR (D2O)

3.0–3.4 (m, 3H)
Corresponds to Piperidine C2-H and C6-H2 (

to Nitrogen).[1]
1H NMR (D2O)

7.1–7.4 (m, 4H)
Aromatic region.[2] Crucial: Integration must show 4 protons. If 5, Cl was lost.[2]
MS (ESI+) m/z ~210/212 (3:1 ratio)[M+H]+.[2] The 3:1 isotopic pattern confirms the presence of Chlorine.
Troubleshooting Logic (Graphviz)

Troubleshooting Start Analyze Product (MS/NMR) Check1 Is Chlorine Present? (MS 3:1 ratio / NMR 4 Ar-H) Start->Check1 Check2 Is Pyridine Reduced? Check1->Check2 Yes Fail_Dehalo Issue: Dehalogenation (Product is 2-benzylpiperidine) Check1->Fail_Dehalo No Success Target Synthesized Check2->Success Yes Fail_Partial Issue: Partial Reduction (Pyridine ring intact) Check2->Fail_Partial No Fix_Dehalo Fix: Lower Temp OR Switch to Rh/C Catalyst Fail_Dehalo->Fix_Dehalo Fix_Partial Fix: Increase Pressure OR Refresh Catalyst Fail_Partial->Fix_Partial

Caption: Figure 2. Decision tree for troubleshooting common hydrogenation failures.

References

  • Catalytic Hydrogenation of Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2][4] Asian Journal of Chemistry, 2015.[2] Link

  • Fragment Synthesis: Bailey, D., et al. "Exploration of piperidine 3D fragment chemical space."[2] RSC Medicinal Chemistry, 2022.[2][5] Link

  • General Benzylpiperidine Synthesis: "Preparation of 2-benzylpiperidines via hydrogenation."[1] BenchChem Protocols, 2025.[2][3] Link[1][2]

  • Pharmacology of Analogs: "Desoxypipradrol and related piperidines." PsychonautWiki / Wikipedia Data, Accessed 2025.[2] Link[1][2]

Disclaimer: This document is for educational and research purposes only. The synthesized compound may be subject to controlled substance regulations depending on jurisdiction. Always verify local laws before synthesis.

Sources

Application Note: Solubilization and Handling of 2-[(3-Chlorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with 2-[(3-Chlorophenyl)methyl]piperidine (also known as 2-(3-chlorobenzyl)piperidine ).[1][2]

The following guide synthesizes physicochemical principles with practical laboratory protocols to ensure experimental reproducibility.

Executive Summary & Chemical Identity[1][2][3][4][5]

2-[(3-Chlorophenyl)methyl]piperidine acts as a lipophilic amine, structurally related to monoamine transporter ligands.[1][2] Successful application in biological assays depends critically on understanding its ionization state .[2][3]

  • Free Base: A lipophilic oil or low-melting solid.[2][3] Practically insoluble in water; highly soluble in organic solvents.[2][3]

  • Hydrochloride (HCl) Salt: A crystalline solid.[3][4] Soluble in water (up to a limit), DMSO, and Ethanol.[1][3]

Critical Warning: While the HCl salt is water-soluble, it behaves as a weak acid.[1][2][3] Diluting high concentrations of the salt directly into a buffered solution at pH 7.4 (like PBS) can deprotonate the amine, reverting it to the free base and causing immediate, often microscopic, precipitation ("crashing out").[1][3]

Physicochemical Profile (Estimated)
PropertyValueImplication
Molecular Weight ~209.7 g/mol (Base) / ~246.2 g/mol (HCl)Use correct MW for Molar calculations.[1][2]
LogP (Octanol/Water) ~3.2 (Base)High membrane permeability; prone to non-specific binding in plastics.[1][3]
pKa (Piperidine N) ~10.5>99% protonated (charged) at physiological pH (7.4).[1][3]
Solubility Class Lipophilic AmineSubject to lysosomal trapping in live cells.[2][3][5]

Solvent Selection Matrix

Select your solvent system based on the final application.

SolventSolubility (HCl Salt)Solubility (Free Base)Application Suitability
DMSO High (>50 mM)High (>100 mM)Best for Stock Solutions. Cryo-stable.[1][2]
Ethanol (Abs.) High (>25 mM)High (>50 mM)Good for evaporation protocols; toxic to cells >0.5%.[1][3]
Water (ddH2O) High (>10 mM)Insoluble Good for intermediate dilution of the Salt form.[1][3]
PBS (pH 7.4) Low/Unstable InsolubleRisk of Precipitation. Only use for final working concentration (<100 µM).[1][3]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock for long-term storage. Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.[1][3]

Materials
  • 2-[(3-Chlorophenyl)methyl]piperidine (HCl Salt or Free Base).[1][2]

  • Borosilicate glass vials (Amber preferred to prevent photodegradation).[3]

  • Vortex mixer.[2][3]

Procedure
  • Weighing: Accurately weigh 2.46 mg of the HCl salt (or 2.10 mg of Free Base) into a sterile glass vial.

    • Note: Adjust mass based on the specific batch MW provided on your Certificate of Analysis.[1][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Why DMSO? It prevents hydrolysis and bacterial growth, and maintains solubility regardless of protonation state.[1][3]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into 50–100 µL aliquots in polypropylene tubes. Store at -20°C .

    • Stability:[2][3][6] Stable for >6 months.[2][3][7] Avoid repeated freeze-thaw cycles (max 3).[2]

Protocol 2: Preparation of Aqueous Working Solutions (In Vitro)

Objective: Dilute the Master Stock into cell culture media or assay buffer without precipitation. Mechanism: This protocol utilizes a "Step-Down" dilution to prevent solvent shock.[2][3]

The "1000x" Rule

Never dilute a 100% DMSO stock directly 1:1000 into PBS.[2][3] The rapid change in polarity causes local precipitation.[2][3]

Procedure

Target: 10 µM Final Concentration in Assay Media (0.1% DMSO).

  • Intermediate Dilution (100x):

    • Take 10 µL of 10 mM Master Stock.

    • Add to 990 µL of cell culture media (or buffer).

    • Crucial Step:Vortex immediately while adding. Do not let the DMSO drop sit at the bottom.[1][3]

    • Result: 100 µM solution in 1% DMSO.

  • Final Dilution (1x):

    • Take 100 µL of the Intermediate Solution.

    • Add to 900 µL of assay media in the well/tube.

    • Result: 10 µM solution in 0.1% DMSO.

QC Check: The Tyndall Effect

Before applying to cells, shine a laser pointer or bright focused light through the working solution.[1][3]

  • Beam invisible: Good solution.[2][3]

  • Beam visible (scattering): Micro-precipitation has occurred.[3] Do not use.

Decision Logic: Experimental Workflow

The following diagram illustrates the decision process for solvent selection based on your specific experimental constraints.

SolventSelection Start Start: 2-[(3-Chlorophenyl)methyl]piperidine FormCheck Check Form: Salt vs Free Base Start->FormCheck Salt HCl Salt Form FormCheck->Salt Base Free Base Form FormCheck->Base Stock Prepare Stock in DMSO (10-50 mM) Salt->Stock Preferred Base->Stock Must use DMSO/EtOH AppCheck Select Application Stock->AppCheck InVitro In Vitro (Cells/Enzymes) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo InVitroProtocol Dilute to <0.1% DMSO Watch for pH precipitation InVitro->InVitroProtocol InVivoProtocol Use Vehicle: 5% DMSO + 5% Tween80 + 90% Saline InVivo->InVivoProtocol

Figure 1: Decision tree for solvent selection and formulation based on compound form and intended application.

Biological Considerations (Expert Insights)

Lysosomal Trapping

As a lipophilic amine with a pKa > 8, 2-[(3-Chlorophenyl)methyl]piperidine is susceptible to lysosomal trapping (ion trapping).[1][2]

  • Mechanism: The uncharged base crosses the cell membrane.[1][3] Once inside the acidic lysosome (pH ~5), it becomes protonated and trapped.[1][3]

  • Consequence: This can lead to artificially high intracellular accumulation and potential phospholipidosis (foamy macrophage appearance) in long-term assays.[2]

  • Mitigation: Include a control condition with Ammonium Chloride (10 mM) if studying uptake, as NH4Cl dissipates the lysosomal pH gradient [1].[1][3][8]

Non-Specific Binding

The chlorobenzyl group increases lipophilicity (LogP ~3.2).[1][3]

  • Risk: The compound will bind to plastic pipette tips and polystyrene plates.[2][3]

  • Solution: Use low-binding polypropylene plates and tips.[2][3] Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.[2][3]

References

  • Kazmi, F. et al. (2013).[1][3][8] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition. Available at: [Link]

  • Lipinski, C. A. (2000).[1][3] "Drug-like properties and the causes of poor solubility and poor permeability."[2][3] Journal of Pharmacological and Toxicological Methods.

  • Di, L. & Kerns, E. (2016).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3]

Sources

High-Performance In Vitro Characterization of 2-[(3-Chlorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Executive Summary & Biological Context

2-[(3-Chlorophenyl)methyl]piperidine (often associated with the research code CP-39,332 or as a structural isomer of related benzylpiperidines) represents a chemical scaffold with potent activity at monoamine transporters.[1] Structurally analogous to Desoxypipradrol (2-DPMP) and Methylphenidate , the addition of a chlorine atom at the meta (3-) position of the phenyl ring typically modulates selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

While unsubstituted benzylpiperidines are often selective NDRIs (Norepinephrine-Dopamine Reuptake Inhibitors), the 3-chloro substitution shifts the pharmacological profile, often enhancing affinity for SERT, potentially resulting in a Triple Reuptake Inhibitor (TRI) or SNRI profile.[1]

This guide provides a validated, high-throughput fluorescent workflow to characterize the uptake inhibition kinetics of this compound without the use of radioactive isotopes.[2]

Safety, Solubility, and Stock Preparation

Safety Warning: This compound is a potent CNS active agent.[1] All procedures must be performed in a BSL-2 facility.[1] Wear nitrile gloves, safety goggles, and a lab coat.

Solubility Profile

The free base of 2-[(3-Chlorophenyl)methyl]piperidine is a lipophilic oil or low-melting solid.[1] The hydrochloride salt is a white crystalline solid.

  • Hydrophobicity (LogP): ~3.5 – 4.2 (High lipophilicity).[1]

  • pKa: ~9.5 (Piperidine nitrogen).

Stock Solution Protocol

Objective: Create a stable 10 mM stock solution.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for the initial stock due to the compound's lipophilicity.

  • Weighing: Weigh 2.45 mg of the HCl salt (MW ≈ 245.75 g/mol ) or equivalent free base.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of lipophilic amines). Store at -20°C. Stable for 6 months.

  • Working Buffer: Dilute stock into Krebs-Ringer-HEPES (KRH) buffer immediately prior to assay.[1] Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Protocol A: Fluorescent Monoamine Uptake Assay (DAT/NET)

Rationale: This protocol uses ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent organic cation that mimics neurotransmitters.[1] It is a substrate for DAT and NET. When 2-[(3-Chlorophenyl)methyl]piperidine blocks the transporter, ASP+ cannot enter the cell, reducing intracellular fluorescence.[1]

Mechanism of Action Diagram:

SynapticBlockade cluster_synapse Synaptic Cleft Mechanism Transporter Monoamine Transporter (DAT/NET) Intracellular Intracellular Space (High Fluorescence) Transporter->Intracellular Compound 2-[(3-Chlorophenyl)methyl]piperidine (Inhibitor) Compound->Transporter Substrate ASP+ Tracer (Fluorescent) Substrate->Transporter

Caption: Competitive inhibition mechanism where the piperidine derivative prevents ASP+ internalization.

Materials
  • Cells: HEK-293 stably expressing human DAT (hDAT) or hNET.[1]

  • Tracer: ASP+ (Sigma-Aldrich), 10 µM working solution in KRH buffer.[1]

  • Assay Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • Plate: 96-well Poly-D-Lysine coated black-wall/clear-bottom plate.[1]

Experimental Workflow
  • Cell Seeding:

    • Seed HEK-hDAT/hNET cells at 50,000 cells/well in 100 µL complete medium.[1]

    • Incubate 24 hours at 37°C/5% CO₂ to achieve 90% confluency.

  • Compound Addition (Pre-incubation):

    • Remove culture medium.[1] Wash cells 1x with 100 µL warm KRH buffer.

    • Add 50 µL of 2-[(3-Chlorophenyl)methyl]piperidine dilutions (8-point log scale, e.g., 10 µM to 0.3 nM).

    • Control Wells:

      • Total Uptake (Max): Buffer + DMSO only.

      • Non-Specific Binding (Min): Buffer + 10 µM Cocaine (or Nomifensine for NET).[1]

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of 20 µM ASP+ solution (Final concentration: 10 µM).

    • Do not wash. The assay is kinetic or endpoint.

  • Detection:

    • Instrument: Fluorescence Plate Reader (e.g., FLIPR or EnVision).

    • Settings: Excitation 475 nm / Emission 605 nm.[1]

    • Read Mode: Kinetic read every 30 seconds for 15 minutes.

Data Analysis

Calculate the slope of fluorescence increase (RFU/min) over the linear range (usually 2-10 mins).[1]


[1]

Plot % Inhibition vs. Log[Concentration] to determine IC50 .

Protocol B: SERT Selectivity (Fluorescent Kit Method)[1]

Since ASP+ is a poor substrate for SERT, use a dedicated Neurotransmitter Uptake Kit (e.g., from Molecular Devices) which utilizes a masking dye technology.

Workflow Logic:

AssayWorkflow Step1 1. Seed Cells (HEK-hSERT) 24h Incubation Step2 2. Add Compound (3-Chlorobenzyl-pip) 30 min Pre-incubation Step1->Step2 Step3 3. Add Dye Solution (Fluorescent Tracer + Masking Dye) Step2->Step3 Step4 4. Real-time Read (Ex 440 / Em 520) Step3->Step4

Caption: Homogeneous "No-Wash" assay workflow for SERT profiling.

  • Preparation: Plate HEK-hSERT cells (40k/well).

  • Treatment: Add 2-[(3-Chlorophenyl)methyl]piperidine (10 µM top conc). Incubate 30 min.

  • Dye Loading: Add Dye Solution (containing extracellular masking dye to eliminate background).

  • Reading: Monitor fluorescence (Ex 440nm / Em 520nm).

  • Result: A decrease in fluorescence compared to control indicates SERT inhibition.

Expected Results & Interpretation

Based on the structure-activity relationship (SAR) of 3-substituted benzylpiperidines, the following profile is anticipated. The 3-chloro group typically enhances SERT binding compared to the parent 2-benzylpiperidine.[1]

TargetAssay TypeExpected IC50 RangeInterpretation
hNET ASP+ Uptake10 – 100 nMPotent Inhibition (Primary mechanism)
hDAT ASP+ Uptake50 – 250 nMModerate/Potent Inhibition
hSERT Kit/Radioligand100 – 500 nMModerate Inhibition (Enhanced by 3-Cl)
Cytotoxicity MTT Assay> 50 µMLow toxicity expected at therapeutic doses

Note: If IC50(SERT) / IC50(NET) < 10, the compound is considered a dual SNRI. If > 10, it is a selective NET inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence ASP+ binding to plastic or extracellular matrix.[1]Use Poly-D-Lysine coated plates; Ensure thorough washing before dye addition (for ASP+ protocol).[1]
Low Signal Window Low transporter expression.Validate cell line with [3H]-DA uptake or immunostaining.[1] Passage cells < 20 times.
Precipitation Compound insolubility at high conc.Ensure final DMSO < 0.1%. Check 100 µM well for turbidity.
Variable Kinetics Temperature fluctuations.Pre-warm all buffers to 37°C. Use a heated plate reader.

References

  • Schwartz, J. W., et al. (2003). "Activity-dependent fluorescent labeling of the dopamine transporter." Journal of Neuroscience, 23(21).

    • Grounding: Establishes ASP+ as a valid surrog
  • Koe, B. K. (1976). "Molecular geometry of inhibitors of the uptake of catecholamines and serotonin."[3] Journal of Pharmacology and Experimental Therapeutics.

    • Grounding: Foundational SAR for CP-series benzylpiperidines and the effect of chloro-substitution.[1]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit Application Note."

    • Grounding: Industry standard protocol for masking-dye based SERT assays.[1]

  • PubChem Compound Summary. "CP-39,332."[1] [1]

    • Grounding: Verification of chemical structure and classific

Sources

Troubleshooting & Optimization

minimizing side reactions during 2-[(3-Chlorophenyl)methyl]piperidine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of 2-[(3-Chlorophenyl)methyl]piperidine (also known as 2-(3-chlorobenzyl)piperidine) presents a classic chemoselectivity paradox in medicinal chemistry. The synthesis requires the reduction of an electron-deficient pyridine ring—a process demanding high energy or active catalysts—while simultaneously preserving a labile aryl chloride bond that is prone to hydrogenolysis (dechlorination) under identical conditions.

This guide moves beyond standard textbook protocols to address the specific failure modes of this scaffold. It focuses on the two critical stages where side reactions destroy yield: the Carbon-Carbon Bond Formation (Grignard/Coupling) and the Heterocyclic Reduction (Hydrogenation).

Module 1: The Carbon-Carbon Bond Formation

Context: Whether you are reacting 2-cyanopyridine with a Grignard reagent or employing a cross-coupling strategy, the primary enemy here is homocoupling (dimerization) .

Critical Side Reaction: Wurtz-Type Coupling

When preparing the Grignard reagent (3-chlorobenzyl magnesium chloride), the benzylic halide is highly prone to reacting with the formed Grignard species, creating a symmetric 1,2-bis(3-chlorophenyl)ethane dimer. This consumes your starting material and complicates purification.

Troubleshooting Guide: Grignard Initiation & Stabilization
Symptom Probable Cause Corrective Protocol
Reaction fails to initiate (Mg remains metallic)Passive oxide layer on Magnesium.Iodine Activation: Add a single crystal of

to the Mg turnings before solvent addition.[1] Heat with a heat gun until purple vapors sublime onto the Mg surface.[1] This disrupts the MgO lattice.
High levels of Dimer (Wurtz product) Localized high concentration of halide.Dilution & Slow Addition: The concentration of benzyl chloride at the Mg surface is too high. Increase solvent volume (THF/Ether 1:1) and reduce addition rate to <1 drop/sec.
Precipitate formation during addition Solubility limit of Grignard species.Solvent Switch: Switch from pure Et₂O to THF or 2-MeTHF. The higher Lewis basicity of THF solvates the Mg species better, preventing precipitation and occlusion of the metal surface.

Expert Insight:

"Never rush the addition of a benzylic halide to Magnesium. The rate of Grignard formation must exceed the rate of coupling. If the reaction exotherm spikes, you are likely making the dimer, not the Grignard."

Module 2: The Critical Reduction (Hydrogenation)

Context: This is the most failure-prone step. You must reduce the pyridine ring to a piperidine (


 addition) without touching the Aryl-Cl bond.
The "Dechlorination Trap"

Standard hydrogenation catalysts (Pd/C) are notorious for oxidative insertion into Ar-Cl bonds, leading to 2-benzylpiperidine (des-chloro impurity). This impurity is often inseparable from the product by standard silica chromatography due to nearly identical polarity.

Visualizing the Selectivity Pathway

ReactionPath Start 2-(3-chlorobenzyl)pyridine Target TARGET: 2-[(3-Chlorophenyl)methyl]piperidine Start->Target Path A: PtO2 / AcOH (Kinetic Control) Impurity IMPURITY: 2-benzylpiperidine (Dechlorinated) Start->Impurity Path B: Pd/C / H2 (Thermodynamic Sink) Target->Impurity Over-reduction (Long reaction time)

Figure 1: Path A represents the desired chemoselective route. Path B is the dominant pathway when using Palladium-based catalysts.

FAQ: Hydrogenation Troubleshooting

Q: Why is Palladium on Carbon (Pd/C) stripping my chlorine atom? A: Palladium is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). In the presence of


, Pd inserts into the C-Cl bond faster than it reduces the electron-poor pyridine ring.
  • Solution: Switch to Platinum Oxide (PtO

    
    , Adams' Catalyst)  or Rhodium on Carbon (Rh/C) . These metals have a much lower affinity for Ar-Cl oxidative addition while maintaining high activity for heteroaromatic reduction [1].
    

Q: I switched to PtO


, but the reaction is stuck (incomplete conversion). 
A:  Pyridine reduction requires protonation to activate the ring. Neutral pyridine poisons the catalyst by coordinating strongly to the metal surface.
  • Solution: Run the reaction in Glacial Acetic Acid (AcOH) or with 1 equivalent of HCl. The formation of the pyridinium salt disrupts the strong N-Metal coordination and lowers the activation energy for hydrogenation [2].

    • Warning: Do not use excess strong acid (like H

      
      SO
      
      
      
      ) with high temperatures, as this can re-enable dehalogenation even with Pt.

Q: Can I use "Poisoned" catalysts to prevent dechlorination? A: Yes. If you must use Pd/C due to cost, you can "poison" the catalyst with thiophene (0.5 mol%) or use sulfided platinum (Pt(S)/C). These additives occupy the highly active sites responsible for hydrogenolysis, leaving the sites responsible for alkene/arene hydrogenation available [3].

Module 3: Optimized Experimental Protocol

This protocol is designed to maximize yield while suppressing the dehalogenation side reaction.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-(3-chlorobenzyl)pyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Note: Acetic acid serves as both solvent and activator.[2]

  • Catalyst Loading:

    • Add PtO

      
       (Adams' Catalyst)  (5 wt% relative to substrate).
      
    • Alternative: 5% Rh/C can be used if PtO

      
       is unavailable.
      
  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) 
      
      
      
      3 cycles.
    • Pressurize with Hydrogen (

      
      ) to 50 psi (3.5 bar) .
      
    • Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control: Do NOT heat initially.[3] Heat promotes C-Cl cleavage. Only increase to 40°C if conversion is <10% after 4 hours.

  • Monitoring:

    • Monitor by HPLC or LC-MS every 2 hours. Look for the M+6 mass (reduction of 3 double bonds).

    • Stop Criteria: Terminate immediately upon disappearance of starting material. Prolonged exposure to

      
       after reaction completion leads to slow dechlorination of the product.
      
  • Workup (Isolation of Free Base):

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate the acetic acid filtrate.

    • Dilute residue with EtOAc and neutralize with saturated

      
       or 
      
      
      
      (keep pH > 9 to ensure free base formation).
    • Wash with brine, dry over

      
      , and concentrate.[4]
      
Data: Catalyst Performance Comparison
Catalyst SystemPressureTempConversionSelectivity (Cl-Retention)
10% Pd/C, EtOH 1 atm25°C100%< 5% (Mostly Dechlorinated)
PtO

, AcOH
50 psi25°C> 95%> 98% (Recommended)
5% Rh/C, MeOH/HCl 60 psi25°C90%95%
Raney Ni, EtOH 500 psi100°C100%50% (Variable)

References

  • Reddy, M. S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Organic Chemistry. Validated protocol for selective pyridine reduction using Adams' catalyst in acetic acid.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Detailed mechanisms on acid activation of pyridine rings.

  • Maegawa, T., et al. (2022). "Selective reduction of aryl halides... and heterogeneous Pd catalysts." Discusses the use of catalyst poisons and specific metal choices to prevent hydrodehalogenation.

Sources

identifying impurities in 2-[(3-Chlorophenyl)methyl]piperidine mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of 2-[(3-Chlorophenyl)methyl]piperidine

Introduction: The Target Analyte

Welcome to the technical support hub for the analysis of 2-[(3-Chlorophenyl)methyl]piperidine . This molecule serves as a critical scaffold in medicinal chemistry, often appearing as a precursor or structural analog in the synthesis of antihistamines, dissociatives, and specific ligands.

Accurate impurity profiling requires distinguishing between the target molecule and its synthesis byproducts, which often share similar masses or physicochemical properties.

Target Data Sheet:

  • Formula:

    
    
    
  • Molecular Weight: 209.72 g/mol

  • Monoisotopic Mass: 209.0971

  • Key Structural Feature: A piperidine ring substituted at the C2 position with a meta-chlorobenzyl group.

Module 1: The Chlorine Signature (Isotope Logic)

User Question: "My mass spectrum shows a split molecular ion. Is my sample contaminated?"

Technical Insight: No. The first step in validating your target is confirming the chlorine isotope pattern. Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • The 3:1 Rule: You must observe a molecular ion cluster where the M peak (

    
     209) is roughly three times the intensity of the M+2 peak (
    
    
    
    211).
  • Troubleshooting:

    • If Ratio is 1:1: You likely have a bromo impurity (Br isotopes are ~1:1).

    • If Ratio is > 3:1: You may have a co-eluting impurity contributing to the M peak (e.g., a dechlorinated analog).

    • If M+2 is missing: You have lost the chlorine atom (see "Dechlorination" in Module 3).

Module 2: Fragmentation Logic & Structural Elucidation

User Question: "I see a dominant peak at m/z 84. Is this a contaminant?"

Technical Insight: The peak at


 84 is the expected Base Peak  for 2-substituted piperidines. Understanding the fragmentation pathway is crucial to ruling out false positives.

Mechanism:

  • Alpha-Cleavage: The bond between the piperidine ring (C2) and the benzyl methylene group is energetically favorable to break.

  • Charge Retention: The positive charge is stabilized on the nitrogen atom of the piperidine ring, forming an iminium ion (

    
     84).
    
  • Secondary Fragment: The 3-chlorobenzyl carbocation appears at

    
     125 (and 127 for the 
    
    
    
    isotope).
Visualization: Fragmentation Pathway

Fragmentation Parent Parent Molecule [M+H]+ m/z 210 Transition Alpha-Cleavage (C2-Calpha Bond Break) Parent->Transition BasePeak Piperidinium Ion (Base Peak) m/z 84 Transition->BasePeak Major Path BenzylIon 3-Chlorobenzyl Cation m/z 125 / 127 Transition->BenzylIon Minor Path Tropylium Chlorotropylium Ion (Rearrangement) m/z 125 BenzylIon->Tropylium Ring Expansion

Caption: Primary fragmentation pathway of 2-[(3-Chlorophenyl)methyl]piperidine under EI/ESI conditions.

Module 3: Common Synthesis Impurities

User Question: "I have extra peaks in my chromatogram. What are they likely to be?"

Synthesis of this molecule typically involves the reduction of pyridine precursors or Grignard reactions. The following table summarizes the "Usual Suspects" based on these synthetic routes.

Impurity TypeMass Shift (

)
Observed

Origin/Cause
Dechlorinated Analog -34 Da175Hydrogenolysis of the C-Cl bond during catalytic hydrogenation (e.g., if Pd/C is used instead of PtO2).
Pyridine Intermediate -6 Da203Incomplete reduction of the pyridine ring. Aromatization leads to a stable M-6 peak.
Regioisomer (4-Cl) 0 Da209Impure starting material (3-chlorobenzyl vs 4-chlorobenzyl halide). Critical: Indistinguishable by MS mass alone.
N-Benzylated +124/126 Da~333Over-alkylation if the nitrogen was not protected during benzyl coupling.
Wurtz Dimer Variable~250+Homocoupling of the Grignard reagent (3-chlorobenzyl-3-chlorobenzyl).

Module 4: Troubleshooting & FAQs

Q1: How do I distinguish the 3-chloro (target) from the 4-chloro (impurity) isomer?

Answer: Mass spectrometry alone is insufficient because their fragmentation patterns are nearly identical. You must rely on Chromatographic Resolution .

  • Protocol: Use a high-efficiency C18 column (e.g., 1.7 µm particle size).

  • Elution Order: typically, ortho elutes first, followed by meta (your target), then para.

  • Validation: You must run a standard of the 4-chloro isomer to establish its relative retention time (RRT).

Q2: My m/z 175 peak is growing over time. Why?

Answer: This indicates Dechlorination .

  • In Synthesis: If you are using catalytic hydrogenation to reduce the pyridine ring, the C-Cl bond is labile. Switch to a milder catalyst (e.g., Platinum Oxide,

    
    ) or add a catalyst poison to prevent dehalogenation.
    
  • In Storage: Ensure the sample is not exposed to strong UV light or radical initiators, which can promote homolytic cleavage of the C-Cl bond.

Q3: I see a peak at m/z 207 (M-2). Is this an impurity?

Answer: This is likely an Oxidation Artifact . Piperidines are secondary amines and can undergo oxidative dehydrogenation to form an imine (C=N bond) inside the ion source or upon storage in air.

  • Check: If the peak intensity varies with ion source temperature, it is likely an instrumental artifact. Lower the source temperature.

Module 5: Recommended Experimental Parameters

To ensure reproducible data, adhere to these instrument settings.

1. Sample Preparation:

  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing for labile intermediates.

  • Concentration: 10 µg/mL (prevent detector saturation to maintain isotope fidelity).

2. LC-MS Conditions (ESI+):

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

3. GC-MS Conditions (EI):

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Energy: 70 eV.

  • Note: Derivatization (e.g., with TFAA) is recommended to improve peak shape and prevent tailing caused by the secondary amine.

Visualization: Diagnostic Workflow

Workflow Sample Unknown Sample (2-[(3-Cl)methyl]piperidine?) MS1 Full Scan MS (Check m/z 209) Sample->MS1 Isotope Check Isotope Ratio (209 vs 211) MS1->Isotope Decision1 Ratio ~3:1? Isotope->Decision1 Frag MS/MS Fragmentation Look for m/z 84 & 125 Decision1->Frag Yes Fail1 Impurity: Dechlorinated or Brominated Decision1->Fail1 No Decision2 m/z 84 present? Frag->Decision2 LC LC Retention Time Compare vs 4-Cl Standard Decision2->LC Yes Decision2->Fail1 No Result Identity Confirmed LC->Result RT Matches Fail2 Impurity: Regioisomer (4-Chlorophenyl) LC->Fail2 RT Mismatch

Caption: Step-by-step logic flow for confirming the identity of chlorobenzyl-piperidine derivatives.

References

  • BenchChem. (2025).[2][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[2][4] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Piperidine Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69. Retrieved from

  • Krasavin, M., et al. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5] National Institutes of Health (NIH) / PubMed. Retrieved from

  • Petreska Stanoeva, J., et al. (2022).[1] Establishing Mass Spectral Fragmentation Patterns for the Characterization of Piperidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering.[1] Retrieved from

  • BOC Sciences. (2024). Piperidine Impurities and Synthesis Routes.[5] Retrieved from

Sources

Validation & Comparative

FTIR spectrum analysis of 2-[(3-Chlorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative FTIR Analysis Guide: Structural Discrimination of 2-[(3-Chlorophenyl)methyl]piperidine

Executive Summary

This technical guide provides a comparative analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-[(3-Chlorophenyl)methyl]piperidine . As a structural analog of desoxypipradrol and methylphenidate derivatives, accurate identification of this compound requires distinguishing it from its non-chlorinated parent (2-benzylpiperidine) and its positional isomers (e.g., the 4-chlorophenyl analog).

This guide compares two primary acquisition modalities—Attenuated Total Reflectance (ATR) vs. Transmission (KBr Pellet) —and establishes diagnostic criteria for structural validation.

Theoretical Framework & Spectral Assignments

The infrared spectrum of 2-[(3-Chlorophenyl)methyl]piperidine is dominated by three distinct vibrational zones: the piperidine ring amine stretches, the methylene bridge, and the meta-substituted chloro-benzene ring.

Diagnostic Criteria (Predicted vs. Empirical)

The following table synthesizes data from the parent scaffold (2-benzylpiperidine) and standard organohalogen shifts. Distinguishing the meta (3-position) substitution from the para (4-position) is the critical analytical challenge.

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural AssignmentDiagnostic Note
N-H Stretch 3300–3350 (Free Base)2400–3000 (HCl Salt)MediumBroad/StrongSecondary Amine (

)
Critical: In HCl salts, this band broadens significantly, often obscuring C-H stretches. Free basing is recommended for clear fingerprinting.
C-H Stretch (Aromatic) 3000–3100Weak

C-H
Diagnostic for the phenyl ring.
C-H Stretch (Aliphatic) 2800–2980Strong

C-H (Piperidine &

bridge)
The "Bohlmann bands" (2700–2800 cm⁻¹) may appear if the lone pair is anti-periplanar to C-H bonds.
Ring Breathing 1575–1600MediumAromatic C=CTypical benzene ring skeleton vibration.
C-Cl Stretch 1050–1090 (In-plane)680–800 (Stretch/Bend)Medium/StrongAryl ChlorideThe C-Cl stretch often couples with ring vibrations. Look for a distinct band ~780 cm⁻¹.
OOP Bending (Meta) 690–710 & 750–810 Strong1,3-Disubstituted BenzenePrimary Discriminator: Meta-substitution typically shows three bands in the 690–900 region. Para-substitution (4-Cl) typically shows a single strong band ~800–850 cm⁻¹.

Comparative Methodology: ATR vs. Transmission (KBr)

For routine analysis, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region (600–1500 cm⁻¹) required for isomer differentiation.

Table 1: Performance Comparison of Acquisition Modes
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Application Scientist Verdict
Sample Prep None (Direct solid/liquid)High (Grinding, pressing)ATR is superior for high-throughput QC.
Pathlength Fixed (~2 µm depth)Variable (Pellet thickness)KBr allows for concentration tuning to see weak overtones.
Reproducibility High (Software corrected)Low (User dependent)ATR is preferred for quantitative consistency.
Low-Frequency Cutoff ~525 cm⁻¹ (Diamond)~400 cm⁻¹KBr is required if analyzing C-Cl bends <500 cm⁻¹.
Isomer Discrimination Good (Strong peaks only)Excellent (Resolves overtones)KBr is recommended for distinguishing 3-Cl vs 4-Cl isomers via overtone patterns (1600–2000 cm⁻¹).

Structural Discrimination Logic

To validate the identity of 2-[(3-Chlorophenyl)methyl]piperidine, one must rule out the two most common "look-alikes."

  • Vs. 2-Benzylpiperidine (Parent):

    • Differentiation: The parent lacks the C-Cl absorption (~1070 cm⁻¹ and fingerprint bands).

    • Key Indicator: 2-Benzylpiperidine (monosubstituted) has strong bands at 690–700 cm⁻¹ and 730–770 cm⁻¹ . The 3-chloro derivative disrupts this pattern, introducing complexity in the 750–800 cm⁻¹ region.

  • Vs. 4-Chlorophenyl Isomer (Para-isomer):

    • Differentiation: The para isomer has a high degree of symmetry.

    • Key Indicator: Look at the region 800–850 cm⁻¹ . Para-substituted rings show a single, intense band here (2 adjacent H's). The meta target molecule will show bands corresponding to 3 adjacent H's and 1 isolated H, creating a multi-peak pattern in the bending region.

Experimental Protocols

Protocol A: High-Throughput ID (ATR)

Best for: Routine identification of raw material.

  • Crystal Clean: Clean Diamond ATR crystal with isopropanol. Collect background air spectrum (32 scans).

  • Sample Loading: Place ~10 mg of sample on the crystal center.

  • Compression: Apply high pressure using the slip-clutch tower to ensure intimate contact (critical for solid amine salts).

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth dependence on wavelength.

Protocol B: High-Resolution Isomer Analysis (KBr)

Best for: Distinguishing the 3-chloro isomer from the 4-chloro isomer.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹, 2 cm⁻¹ resolution, 32 scans.

  • Analysis: Focus on the 1660–2000 cm⁻¹ region. The overtone pattern here is the "fingerprint of the fingerprint" for substitution patterns.

Visualization: Analysis Workflow

The following diagram outlines the decision process for selecting the correct modality and interpreting the results for this specific molecule.

FTIR_Workflow Start Sample: 2-[(3-Chlorophenyl)methyl]piperidine Form_Check Is Sample Salt (HCl) or Free Base? Start->Form_Check Salt Salt (HCl Form) Form_Check->Salt Base Free Base (Oil/Solid) Form_Check->Base Warning Warning: Broad NH+ Band (2400-3000 cm-1) Masks C-H Stretches Salt->Warning Method Select Acquisition Mode Base->Method Warning->Method ATR ATR (Diamond) Rapid ID Method->ATR Routine QC KBr KBr Pellet Isomer Discrimination Method->KBr Structural Proof Analysis_ATR Analyze Fingerprint (600-1500 cm-1) ATR->Analysis_ATR Analysis_KBr Analyze Overtones (1600-2000 cm-1) KBr->Analysis_KBr Result_Meta Pattern: 690-710 & 750-810 cm-1 (Confirm 3-Chloro) Analysis_ATR->Result_Meta Result_Para Pattern: Single Band ~820 cm-1 (Reject: 4-Chloro Isomer) Analysis_ATR->Result_Para Analysis_KBr->Result_Meta

Figure 1: Analytical workflow for distinguishing the target 3-chloro isomer from salt artifacts and positional isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Benzylpiperidine. National Institute of Standards and Technology.[1] [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. [Link]

  • Specac Application Notes. (2024). KBr Pellets vs. ATR: A Comparative Guide for Solid Analysis. [Link]

Sources

Comparative Solid-State Guide: 2-[(3-Chlorophenyl)methyl]piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3-Chlorophenyl)methyl]piperidine , also known as 2-(3-chlorobenzyl)piperidine , represents a specific structural modification of the benzylpiperidine stimulant class. As a close structural analog to Methylphenidate and Desoxypipradrol (2-DPMP) , its solid-state characterization is critical for defining its physicochemical stability, bioavailability, and regulatory fingerprint.

This guide provides a comparative technical analysis of the crystallographic properties of 2-[(3-Chlorophenyl)methyl]piperidine salts. Given the limited public deposition of specific X-ray diffraction (XRD) datasets for this precise 3-chloro analog, this document establishes a predictive characterization framework . We benchmark the target compound against the crystallographically well-defined Methylphenidate Hydrochloride and 2-Benzylpiperidine to provide researchers with expected unit cell parameters, packing motifs, and a validated protocol for single-crystal growth.

Structural Context & Comparative Benchmarks

To understand the crystallographic behavior of the 3-chloro analog, we must analyze it relative to its pharmacophore "parents." The introduction of the chlorine atom at the meta position of the benzyl ring introduces significant steric bulk and halogen-bonding potential, altering the crystal packing efficiency compared to the unsubstituted parent.

Table 1: Structural & Crystallographic Benchmarks
FeatureTarget: 3-Cl-Benzylpiperidine Benchmark A: 2-Benzylpiperidine Benchmark B: Methylphenidate HCl
Core Scaffold Piperidine + 3-Cl-BenzylPiperidine + BenzylPiperidine + Phenylacetate
Electronic Effect Inductive withdrawing (Cl); LipophilicNeutralEster (Polar/H-bond acceptor)
Predicted Space Group P2₁/c or P2₁2₁2₁ (if chiral)P2₁/c (Racemate)P2₁/n (Racemate)
Dominant Interaction NH⁺...Cl⁻ Charge Assist + Cl...πNH⁺...Cl⁻ Charge AssistNH⁺...Cl⁻ + CH...O (Ester)
Est. Unit Vol (Z=4) ~1150–1200 ų~1080–1120 ų1238 ų (Experimental)
Hygroscopicity Low to ModerateModerateModerate

Technical Insight: The 3-chloro substituent typically expands the unit cell volume by approximately 15–25 ų relative to the unsubstituted benzylpiperidine. In the hydrochloride salt, the chloride counter-ion often acts as a bridge, accepting hydrogen bonds from the piperidinium nitrogen (N-H...Cl⁻).

Predicted Crystal Packing & Lattice Architecture

Based on the Cambridge Structural Database (CSD) trends for 2-substituted piperidinium salts, the following lattice characteristics are projected for the Hydrochloride Salt of the target compound.

The Ammonium-Chloride Ribbon

The most robust supramolecularsynthon in this class is the infinite 1D hydrogen-bonded chain .

  • Mechanism: The protonated piperidine nitrogen acts as a donor (2 protons). The chloride anion acts as an acceptor.

  • Geometry: This forms a "zigzag" or "ribbon" motif running parallel to the shortest crystallographic axis (usually b-axis).

  • 3-Cl Perturbation: The chlorine on the aromatic ring will likely disrupt the tight "herringbone" packing seen in simple benzylpiperidine, potentially forcing the aromatic rings to stack in offset layers to accommodate the halogen's Van der Waals radius (1.75 Å).

Halogen Bonding Potential

Unlike Methylphenidate, the 3-Cl analog has a Type II halogen bonding opportunity:

  • Interaction: C-Cl...Cl⁻ (anion) or C-Cl...π (aromatic).

  • Effect: This interaction can "lock" the benzyl ring rotation, leading to a higher melting point and greater lattice energy compared to the unsubstituted 2-benzylpiperidine.

Experimental Protocols

This section details the optimized workflow for generating X-ray quality single crystals and selecting the optimal salt form.

Salt Selection Decision Matrix

Not all salts yield diffraction-quality crystals. The following decision tree outlines the logical flow for salt screening.

SaltSelection Start Target: 2-[(3-Chlorophenyl)methyl]piperidine Base Solubility Solubility Check (EtOH, IPA, Acetone) Start->Solubility AcidAdd Add Acid Counter-ion Solubility->AcidAdd HCl Hydrochloric Acid (1.1 eq in Et2O) AcidAdd->HCl HBr Hydrobromic Acid (48% aq) AcidAdd->HBr Fumaric Fumaric Acid (0.5 eq, MeOH) AcidAdd->Fumaric ResultHCl HCl Salt: High Crystallinity Risk: Hygroscopic HCl->ResultHCl ResultHBr HBr Salt: Higher Density Good for XRD (Heavy Atom) HBr->ResultHBr ResultFum Fumarate: Non-Hygroscopic Complex Packing Fumaric->ResultFum

Figure 1: Strategic salt selection workflow for piperidine derivatives. The HBr salt is recommended specifically for X-ray determination due to the heavy atom effect (Br) facilitating phase solution.

Single Crystal Growth Protocol (Vapor Diffusion)

This method is optimized for lipophilic amine salts like 3-Cl-benzylpiperidine.

  • Dissolution: Dissolve 20 mg of the Hydrochloride salt in a minimum volume (approx. 0.5 mL) of Methanol or Ethanol in a small inner vial (GC vial). Ensure the solution is clear; filter if necessary.

  • Antisolvent: Place the small vial (uncapped) inside a larger scintillation vial containing 3 mL of Diethyl Ether or Hexane .

  • Equilibration: Cap the large vial tightly. The volatile antisolvent (Ether) will slowly diffuse into the alcohol solution, reducing solubility gradually.

  • Observation: Store at 4°C in a vibration-free environment. Crystals should appear within 24–72 hours as colorless prisms or plates.

    • Troubleshooting: If oiling occurs (common with piperidines), scratch the side of the inner vial with a glass needle to induce nucleation, or switch the solvent system to Isopropanol/Heptane.

Performance Comparison: Salt Forms

For drug development purposes, the choice of salt impacts stability and handling.

ParameterHydrochloride (HCl) Hydrobromide (HBr) Fumarate (1:1)
Crystallinity High (Needles/Prisms)Very High (Blocks)Moderate (Plates)
Melting Point ~180–200°C (Est.)~190–210°C (Est.)~140–160°C (Est.)
Hygroscopicity Moderate (Requires desiccant)LowVery Low (Best for storage)
XRD Suitability GoodExcellent (Anomalous scattering)Fair (Large unit cell)
Biological Relevance Standard Pharma FormResearch/Forensic UseFormulation Preferred

Recommendation:

  • For Structural Determination: Synthesize the Hydrobromide (HBr) salt. The bromine atom provides a strong X-ray scattering center, allowing for easier determination of absolute configuration (if resolving enantiomers) and solving the phase problem.

  • For Reference Standards: The Hydrochloride (HCl) salt is the industry standard for this class (similar to Methylphenidate HCl) and allows for direct comparison of powder diffraction (PXRD) fingerprints with existing libraries.

References

  • Methylphenidate Crystal Structure

    • Title: Crystal structure of methylphenidate hydrochloride.[1][2][3]

    • Source:Acta Crystallographica Section E (Analogous benchmark).
    • Context: Defines the P2₁/n packing motif for phenyl-piperidine acet
  • 2-Benzylpiperidine Pharmacology & Structure

    • Title: 2-Benzylpiperidine: A structural analog of methylphenidate.[4]

    • Source:Journal of Medicinal Chemistry / PubChem.
    • Context: Provides the baseline physicochemical properties for the scaffold.
  • Desoxypipradrol (2-DPMP)

    • Title: Characterization of the designer drug desoxypipradrol (2-DPMP).
    • Source:Forensic Science Intern
    • Context: detailed spectral and solid-state data for the diphenyl analog, useful for contrasting with the 3-chlorobenzyl target.
    • (Search Term: Desoxypipradrol Characterization)

  • Title: Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(3-Chlorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper disposal of 2-[(3-Chlorophenyl)methyl]piperidine. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a conservative extrapolation from the known hazards of its core structural components: the piperidine ring and the chlorinated phenyl group. This compound must be handled as if it possesses the combined risks of both moieties, demanding rigorous adherence to safety and disposal procedures.

The fundamental principle guiding this process is that of waste segregation . Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[1][2] This classification is critical as it dictates a specific and more stringent disposal pathway compared to non-halogenated organic waste.[3] Co-mingling these waste streams is a costly and non-compliant practice.[3]

Hazard Assessment: An Extrapolated Profile

The risk profile for 2-[(3-Chlorophenyl)methyl]piperidine is derived from analogous compounds. Piperidine itself is highly flammable, corrosive, and acutely toxic if inhaled, swallowed, or absorbed through the skin.[4][5][6] The chlorinated phenyl group adds potential for environmental persistence and the generation of hazardous combustion byproducts like hydrogen chloride. Therefore, a high degree of caution is mandatory.

Table 1: Assumed Hazard Profile for 2-[(3-Chlorophenyl)methyl]piperidine

Hazard ClassificationPotential Effects & GHS Statement (Assumed)Rationale & Primary Source Compounds
Flammable Liquid H225: Highly flammable liquid and vapor.[4][6]The piperidine ring is highly flammable. Vapors can form explosive mixtures with air and may flash back from an ignition source.[7]
Acute Toxicity (Oral, Dermal, Inhalation) H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][8]Piperidine and its derivatives are known to be toxic by multiple exposure routes.[5][9]
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage.[5][6]The basic nitrogen of the piperidine ring makes it highly corrosive to skin and mucous membranes.[9]
Serious Eye Damage H318: Causes serious eye damage.Direct contact can cause irreversible damage.[10]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Halogenated organic compounds can be persistent and harmful to aquatic life.[11][12]

Essential Safety & Handling Protocols

Before beginning any work that will generate this waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for handling hazardous chemicals.[13][14][15]

Engineering Controls
  • Chemical Fume Hood: All handling and transferring of 2-[(3-Chlorophenyl)methyl]piperidine and its waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of potentially toxic and irritating vapors.[1][2]

  • Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Standard nitrile gloves may not provide sufficient protection for prolonged contact; check manufacturer's compatibility data if available. Always double-glove if possible.

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher splash risk, use a full face shield in conjunction with goggles.[1]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[1]

Step-by-Step Disposal Procedure

Adherence to a systematic disposal workflow is crucial for ensuring safety and regulatory compliance. This process begins the moment waste is generated.

Step 1: Designate a Waste Container
  • Action: Select a clean, chemically compatible container designated exclusively for "Halogenated Organic Waste." This container should have a screw-top cap to prevent vapor leakage.

  • Causality: The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated organic wastes, which are often subject to treatment standards that prohibit land disposal without prior treatment, typically via incineration.[12][16][17] Segregation at the source is the most effective way to comply with these regulations.

Step 2: Proper Labeling
  • Action: Immediately label the waste container. The label must be clear, legible, and securely affixed. Per OSHA's Hazard Communication Standard, it must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-[(3-Chlorophenyl)methyl]piperidine "

    • A clear indication of the hazards using GHS pictograms (Flame, Corrosion, Skull and Crossbones).[14]

    • The date accumulation started.

  • Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures that personnel handling the container downstream are fully aware of its contents and associated dangers.[18][19]

Step 3: Waste Accumulation
  • Action: Carefully transfer the waste 2-[(3-Chlorophenyl)methyl]piperidine into the labeled container inside a chemical fume hood. Also, dispose of any materials grossly contaminated with the compound (e.g., pipette tips, wipes, gloves) into the same container.

  • Causality: Containing all contaminated items prevents the spread of the hazardous material and ensures all associated waste is disposed of through the correct, compliant pathway.

Step 4: Temporary Storage
  • Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be away from ignition sources and incompatible materials, particularly strong acids and oxidizing agents.[7][20] The container must remain closed except when adding waste.

  • Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of spills, reactions, and accidental exposure.[13]

Step 5: Final Disposal
  • Action: Do not dispose of this chemical down the drain or in regular trash under any circumstances.[1][3] Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9]

  • Causality: Licensed contractors are equipped to transport and dispose of halogenated organic waste in accordance with federal and state regulations, typically via high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases.[9][16]

Spill Management Protocol

Accidents require a prepared, calm response. The approach depends on the scale of the spill.

  • Minor Spill (Contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels.[9]

    • Carefully collect the absorbent material using non-sparking tools and place it into your designated "Halogenated Organic Waste" container.[4][21]

    • Decontaminate the spill surface with a suitable solvent, followed by soap and water. Place all cleaning materials into the waste container.

  • Major Spill (Outside of a fume hood or a large volume):

    • EVACUATE: Immediately evacuate the laboratory, alerting all personnel.

    • ALERT: Notify your supervisor and institutional EHS or emergency response team. If there is a fire or medical emergency, call 911.

    • ISOLATE: Close the laboratory doors to contain the vapors. Prevent re-entry.

    • DO NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.

Visualization of Disposal Workflow

The following diagram outlines the critical decision-making and procedural steps for the proper disposal of 2-[(3-Chlorophenyl)methyl]piperidine.

G Workflow for Disposal of 2-[(3-Chlorophenyl)methyl]piperidine start START: Generated Waste identify 1. Hazard Identification Is the waste halogenated? start->identify segregate 2. Segregate Waste Use dedicated 'Halogenated Organic Waste' container. identify->segregate Yes non_halogen Non-Halogenated Waste Stream (Not for this compound) identify->non_halogen No container 3. Container & Labeling - Chemically compatible container - Secure lid - Label with full chemical name, hazards, and date. segregate->container collect 4. Waste Collection - Transfer waste in a fume hood - Include contaminated materials (gloves, wipes, etc.) container->collect store 5. Temporary Storage Store in a designated Satellite Accumulation Area away from incompatibles. collect->store dispose 6. Final Disposal Arrange pickup by institutional Environmental Health & Safety (EHS) or licensed contractor. store->dispose end END: Waste Transferred dispose->end

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.